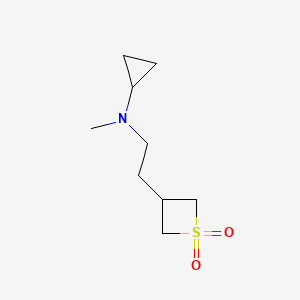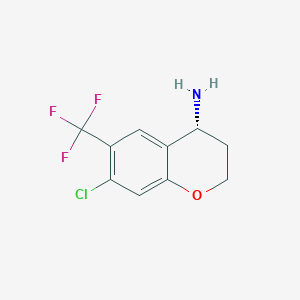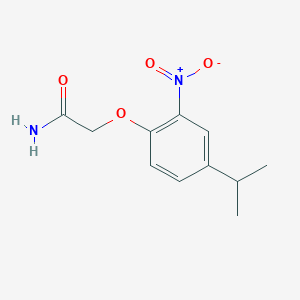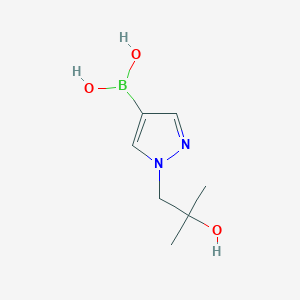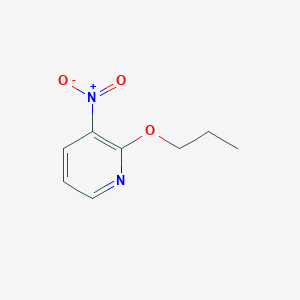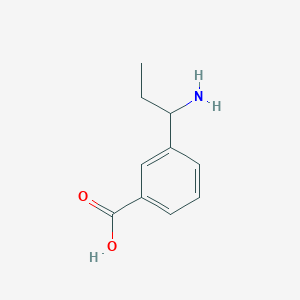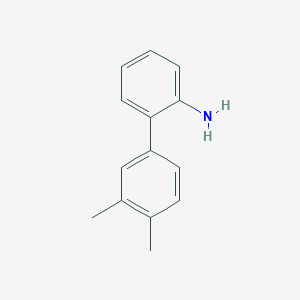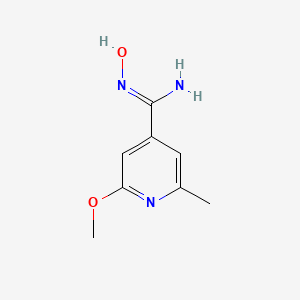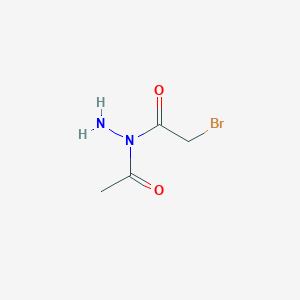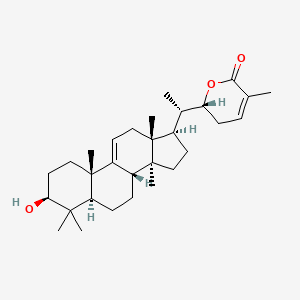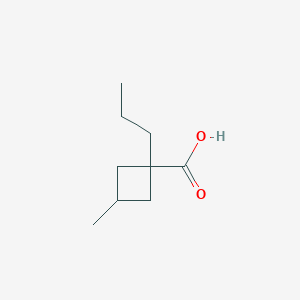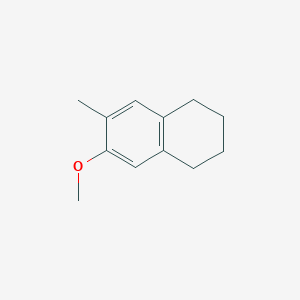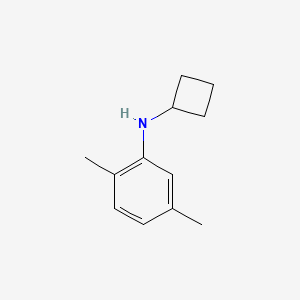
N-cyclobutyl-2,5-dimethylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclobutyl-2,5-dimethylaniline is an organic compound with the molecular formula C12H17N It features a cyclobutyl group attached to the nitrogen atom of a 2,5-dimethylaniline structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-cyclobutyl-2,5-dimethylaniline can be synthesized through the alkylation of 2,5-dimethylaniline with cyclobutyl halides under basic conditions. The reaction typically involves the use of a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the amine, followed by the addition of cyclobutyl bromide or chloride to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as distillation or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-cyclobutyl-2,5-dimethylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert it to the corresponding amine or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic ring, leading to products such as halogenated or nitrated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) are typically used for halogenation and nitration reactions, respectively.
Major Products
The major products formed from these reactions include nitroso, nitro, halogenated, and nitrated derivatives of this compound.
Aplicaciones Científicas De Investigación
N-cyclobutyl-2,5-dimethylaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding due to its structural properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which N-cyclobutyl-2,5-dimethylaniline exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The cyclobutyl group may enhance binding affinity to specific targets, while the dimethylaniline moiety can participate in various chemical interactions. These interactions can modulate biological pathways and result in specific physiological effects.
Comparación Con Compuestos Similares
Similar Compounds
- N-cyclobutyl-2,6-dimethylaniline
- N-cyclobutyl-3,5-dimethylaniline
- N-cyclopropyl-2,5-dimethylaniline
Uniqueness
N-cyclobutyl-2,5-dimethylaniline is unique due to the specific positioning of the cyclobutyl group and the methyl groups on the aromatic ring. This configuration can result in distinct chemical reactivity and biological activity compared to its analogs.
Propiedades
Fórmula molecular |
C12H17N |
|---|---|
Peso molecular |
175.27 g/mol |
Nombre IUPAC |
N-cyclobutyl-2,5-dimethylaniline |
InChI |
InChI=1S/C12H17N/c1-9-6-7-10(2)12(8-9)13-11-4-3-5-11/h6-8,11,13H,3-5H2,1-2H3 |
Clave InChI |
JHWAQVICIDHSEV-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)C)NC2CCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


